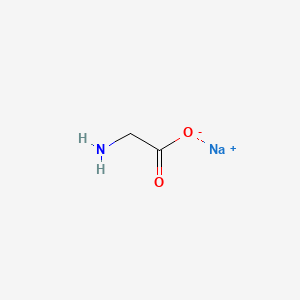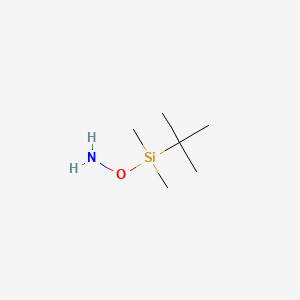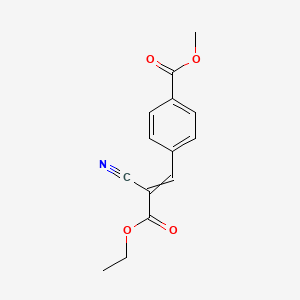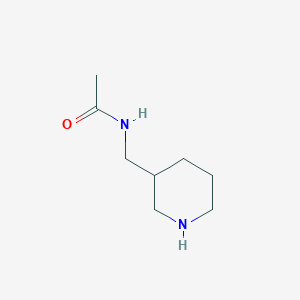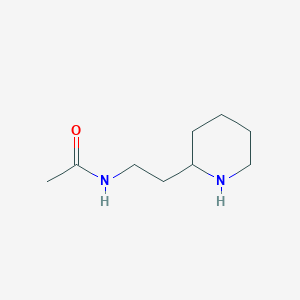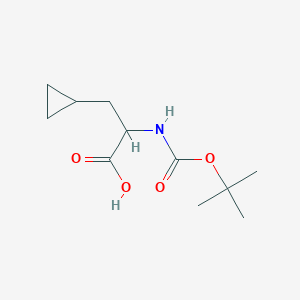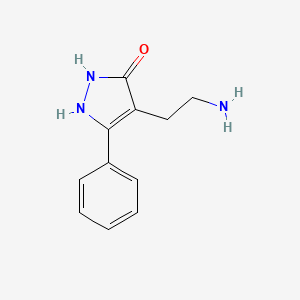
4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of phenylpyrazolone with an aminoethyl group attached. Phenylpyrazolones are a class of compounds that often exhibit biological activity, including analgesic and anti-inflammatory properties . The presence of the aminoethyl group could potentially influence the solubility and reactivity of the compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitution reactions involving the corresponding phenylpyrazolone and an appropriate aminoethyl compound .Molecular Structure Analysis
The compound likely has a pyrazolone core, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. One of the carbon atoms is doubly bonded to an oxygen atom, forming a carbonyl group .Chemical Reactions Analysis
The compound, due to the presence of the aminoethyl group, might undergo reactions typical of amines, such as acid-base reactions or nucleophilic substitutions .Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structure Analysis
- Kimura et al. (1986) explored the crystal and molecular structure of a similar compound, providing insights into the predominant tautomeric form of the 3-pyrazolone ring in the solid state. This research has implications for understanding the molecular properties and potential applications of related compounds (Kimura, 1986).
Synthesis and Structural Assignment
- Naganagowda and Petsom (2012) reported the preparation of a novel compound similar to 4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one. The structural assignment based on elemental analysis and spectral data can aid in the development of new compounds with potential applications in various fields (Naganagowda & Petsom, 2012).
Fluorescent Chemosensor Development
- Asiri et al. (2018) synthesized a compound using a process involving 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, which acts as a fluorescent chemosensor for the detection of Al3+ ions. Such research is crucial for developing sensitive and selective detection methods for specific ions (Asiri et al., 2018).
Schiff Base Ligand Characterization
- Hayvalı et al. (2010) worked on Schiff base ligands involving compounds structurally related to 4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one. Such studies are significant for understanding ligand properties in coordination chemistry and their potential applications (Hayvalı et al., 2010).
Anticancer Activity
- Ghorab et al. (2014) synthesized pyrazolone derivatives as anticancer agents against human tumor breast cancer cell lines, demonstrating the potential of such compounds in medical research and drug development (Ghorab et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-aminoethyl)-5-phenyl-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-7-6-9-10(13-14-11(9)15)8-4-2-1-3-5-8/h1-5H,6-7,12H2,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMQLLKCHZBBGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1309313.png)

![5-([3-(Trifluoromethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B1309316.png)
